

Technical Guide: Spectroscopic Characterization of N,N'-Dimethylparabanic Acid

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Compound of Interest

Compound Name: *N,N'*-Dimethylparabanic acid
CAS No.: 5176-82-9
Cat. No.: B106998

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Compound Identity & Significance

N,N'-Dimethylparabanic acid is a planar, electron-deficient heterocyclic trione. Its rigid scaffold and high dipole moment make it a valuable intermediate in the synthesis of bioactive imidazolidines and a reference standard in caffeine metabolism studies.

Property	Data
IUPAC Name	1,3-Dimethylimidazolidine-2,4,5-trione
CAS Registry	5176-82-9
Molecular Formula	C ₅ H ₆ N ₂ O ₃
Molecular Weight	142.11 g/mol
Appearance	White crystalline solid
Melting Point	149–151 °C
Solubility	Soluble in CHCl ₃ , DMSO, Acetone; sparingly soluble in water

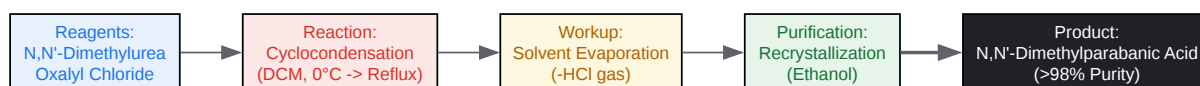
Synthesis & Sample Preparation

To ensure spectroscopic fidelity, the compound is typically synthesized via the condensation of N,N'-dimethylurea with oxalyl chloride. This method yields high-purity crystals suitable for X-ray and spectral analysis.

Optimized Synthesis Protocol

- Reagents: N,N'-Dimethylurea (1.0 eq), Oxalyl Chloride (1.2 eq), Dry Dichloromethane (DCM).
- Procedure:
 - Dissolve N,N'-dimethylurea in anhydrous DCM under inert atmosphere (N₂).
 - Add oxalyl chloride dropwise at 0°C to control the exotherm.
 - Reflux the mixture for 2–4 hours until HCl evolution ceases.
 - Evaporate solvent in vacuo.[1]
 - Recrystallize the residue from ethanol to obtain white needles.

Workflow Diagram



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Figure 1: Synthetic pathway for the isolation of analytical-grade **N,N'-Dimethylparabanic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The high symmetry of the molecule (C_{2v} point group) results in simplified NMR spectra, characterized by a single methyl signal in ¹H NMR and distinct carbonyl environments in ¹³C NMR.

¹H NMR Data (300 MHz, CDCl₃)

The proton spectrum is diagnostic, showing a sharp singlet for the equivalent N-methyl groups. [1] The chemical shift is downfield relative to dimethylurea due to the electron-withdrawing nature of the three carbonyls.

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
3.19	Singlet (s)	6H	N-CH ₃	Equivalent methyls on N1 and N3 positions.

¹³C NMR Data (75 MHz, CDCl₃)

The carbon spectrum reveals three distinct signals: the methyl carbons and two non-equivalent carbonyl environments (the urea-like C2 and the oxalyl-like C4/C5).

Shift (δ ppm)	Type	Assignment	Structural Insight
24.9	CH ₃	N-CH ₃	Methyl carbons deshielded by adjacent nitrogen.
154.0	Quaternary (C=O)	C-2	Urea-type carbonyl, flanked by two nitrogens.
156.8	Quaternary (C=O)	C-4, C-5	Oxalyl-type carbonyls, adjacent to each other.

“

Analyst Note: The proximity of the carbonyl signals (154.0 vs 156.8 ppm) requires sufficient resolution. In DMSO- d_6 , solvent effects may shift these values slightly, but the pattern of two low-field signals remains constant.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the vibrational modes of the trione system. The coupling between the three carbonyl groups creates a complex "fingerprint" in the 1700–1800 cm^{-1} region.

Wavenumber (cm^{-1})	Intensity	Assignment	Notes
1750–1780	Strong	$\nu(\text{C}=\text{O})$	Asymmetric/Symmetric stretching of the trione system.
1440–1460	Medium	$\delta(\text{CH}_3)$	C-H deformation (bending) of methyl groups.
1380–1400	Medium	$\nu(\text{C}-\text{N})$	C-N stretching vibration of the ring.
750–760	Medium	Ring Def.	Characteristic "breathing" mode of the 5-membered ring.

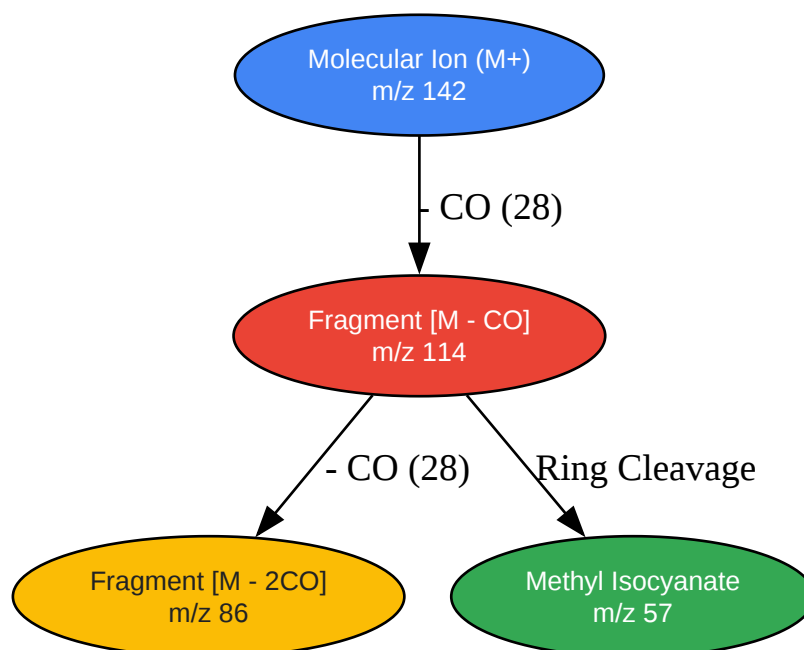
Mass Spectrometry (MS)

The fragmentation pattern is driven by the stability of the neutral leaving groups (CO) and the methyl isocyanate moiety.

Ionization Mode: Electron Impact (EI, 70 eV)

m/z	Relative Abundance	Ion Identity	Fragmentation Pathway
142	High (M ⁺)	[C ₅ H ₆ N ₂ O ₃] ⁺	Molecular ion.
114	High	[M - CO] ⁺	Loss of one carbonyl (typically C2).
86	Moderate	[M - 2CO] ⁺	Loss of second carbonyl.
57	High	[CH ₃ NCO] ⁺	Formation of methyl isocyanate cation.

Fragmentation Logic Flow



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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

References

- NMR Spectral Data Source: Bonafoux, D., et al. (2003).[2][3] 1-Methyl-3-trimethylsilylparabanic acid as an effective reagent... (Confirming ¹H and ¹³C shifts for the

synthetic standard).

- Mass Spectrometry Data: NIST Mass Spectrometry Data Center. 1,3-Dimethyl-2,4,5-trioxoimidazolidine.
- Synthesis Protocol: Organic Syntheses, Coll. Vol. 4, p.744 (1963); Vol. 37, p.71 (1957). (General method for parabanic acids via oxalyl chloride).[4]
- Crystallographic Context: Talhi, O., et al. (2011).[5] 1,3-Dicyclohexylimidazolidine-2,4,5-trione. (Structural analog comparison).

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Sources

- [1. rsc.org \[rsc.org\]](https://www.rsc.org)
- [2. triggered.stanford.clockss.org \[triggered.stanford.clockss.org\]](https://triggered.stanford.clockss.org)
- [3. triggered.stanford.clockss.org \[triggered.stanford.clockss.org\]](https://triggered.stanford.clockss.org)
- [4. Organic Syntheses Procedure \[orgsyn.org\]](https://orgsyn.org)
- [5. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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